molecular formula C9H8F3NO B1449013 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone CAS No. 1881330-45-5

1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone

Cat. No. B1449013
M. Wt: 203.16 g/mol
InChI Key: NXSDUAOGHRIINY-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO and a molecular weight of 189.14 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with a trifluoromethyl group and a methyl group attached to it.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 233.7±40.0 °C at 760 mmHg . It is a solid substance at room temperature .

Scientific Research Applications

Antimicrobial Activity

Pyridine derivatives, similar to the structure of 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone, have been synthesized and characterized for their antimicrobial activities. For instance, substituted 1,2,3-triazoles have shown promise in screening for antimicrobial properties, indicating potential utility in developing new antimicrobial agents (Holla et al., 2005).

Catalysis and Synthesis

Anticancer and Antibacterial Studies

Research on metal complexes of pyridine derivative ligands has shown that they possess in vitro cytotoxicity against carcinoma cell lines and exhibit antibacterial activities. This suggests that pyridine derivatives could serve as frameworks for designing anticancer and antibacterial agents (Kumar B.R. Chaitanya et al., 2022).

Luminescent Materials

The development of luminescent materials also benefits from the unique properties of pyridine-based compounds. Solid complexes of pyridine derivatives with metals such as terbium and europium have been prepared, showcasing potential applications in the creation of luminescent markers and sensors (Jun Xu et al., 2010).

Structural and Photochemical Studies

Pyridine derivatives have been subject to structural and photochemical studies, providing insights into their stability and reactivity under various conditions. This research lays the groundwork for the development of new photoactive materials and chemical sensors (T. Y. Fu et al., 1998).

Safety And Hazards

The compound is classified as a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-[4-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5-3-8(9(10,11)12)13-4-7(5)6(2)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSDUAOGHRIINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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